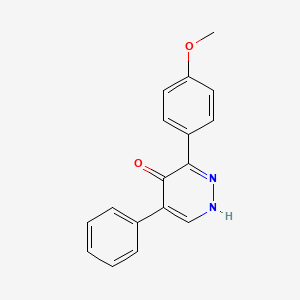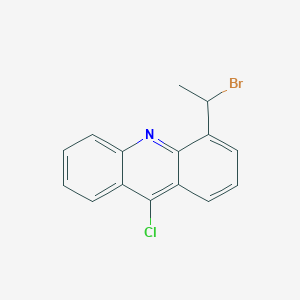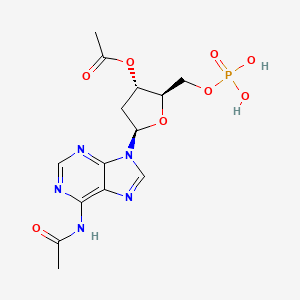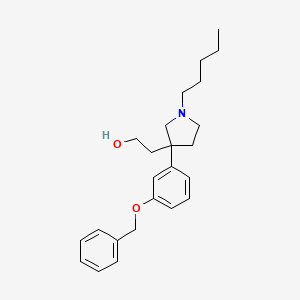
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol is an organic compound that features a complex structure with multiple functional groups This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a pyrrolidine ring substituted with a pentyl chain and an ethanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol typically involves multi-step organic reactionsKey reaction conditions include the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the phenyl ring or the pyrrolidine ring, leading to different reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyloxy and ethanol groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction of the pyrrolidine ring can produce various amine derivatives .
Aplicaciones Científicas De Investigación
2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for pharmaceuticals targeting specific receptors or enzymes.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(3-(3-(Benzyloxy)phenyl)-1-pentylpyrrolidin-3-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and ethanol groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. Pathways involved may include signal transduction, metabolic processes, and cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzyloxyphenyl derivatives and pyrrolidine-based molecules. Examples are:
- 2-(3-(Benzyloxy)phenyl)ethanol
- 1-pentyl-3-(benzyloxy)phenylpyrrolidine
- 3-(benzyloxy)phenylpyrrolidine
Uniqueness
The presence of both a benzyloxy group and a pyrrolidine ring with a pentyl chain and ethanol group allows for diverse interactions and reactions that are not possible with simpler analogs .
Propiedades
Número CAS |
64280-53-1 |
|---|---|
Fórmula molecular |
C24H33NO2 |
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
2-[1-pentyl-3-(3-phenylmethoxyphenyl)pyrrolidin-3-yl]ethanol |
InChI |
InChI=1S/C24H33NO2/c1-2-3-7-15-25-16-13-24(20-25,14-17-26)22-11-8-12-23(18-22)27-19-21-9-5-4-6-10-21/h4-6,8-12,18,26H,2-3,7,13-17,19-20H2,1H3 |
Clave InChI |
FKTILISGXZEMGX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN1CCC(C1)(CCO)C2=CC(=CC=C2)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


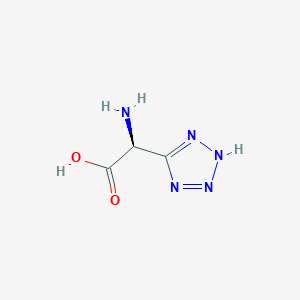
![tert-Butyl 3-bromo-5-oxo-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B12921954.png)
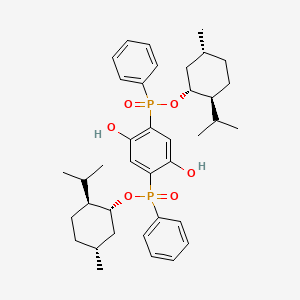
![2,4-Diamino-6-[[m-trifluoromethylphenyl]acetamido]quinazoline](/img/structure/B12921962.png)
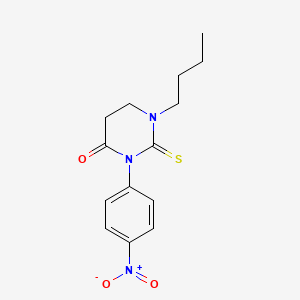
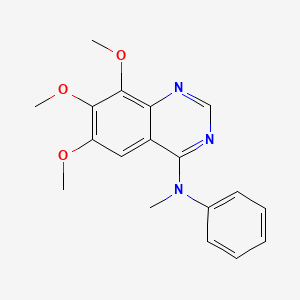

![(S)-2-((2-Cyclopropyl-2-(methoxymethoxy)ethyl)sulfonyl)benzo[d]thiazole](/img/structure/B12921985.png)
![N-Bicyclo[2.2.1]heptan-2-yl-2-hydrazinyladenosine](/img/structure/B12921986.png)
